Benzocaine fructoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

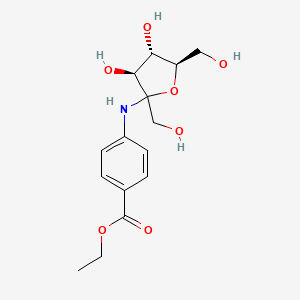

Benzocaine fructoside is a synthetic carbohydrate derivative of benzocaine, a well-known local anesthetic. This compound is formed by glycosylating benzocaine with fructose, resulting in a molecule that retains the anesthetic properties of benzocaine while potentially offering enhanced solubility and bioavailability . This compound is primarily used in research settings and has shown promise in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzocaine fructoside is synthesized through a multi-step process that involves the glycosylation of benzocaine. The general synthetic route includes:

Preparation of Benzocaine: Benzocaine is synthesized from p-aminobenzoic acid via Fischer esterification.

Glycosylation: Benzocaine is then reacted with fructose under acidic conditions to form this compound.

Industrial Production Methods: Continuous-flow synthesis techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzocaine fructoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.

Reduction: Reduction reactions can modify the glycosidic bond or the benzocaine moiety.

Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the benzocaine part of the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzocaine moiety .

Scientific Research Applications

Benzocaine fructoside has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of glycosylation and carbohydrate chemistry.

Biology: Investigated for its potential as a local anesthetic with improved solubility and bioavailability.

Medicine: Explored for its potential use in topical formulations for pain relief.

Mechanism of Action

The mechanism of action of benzocaine fructoside is similar to that of benzocaine. It works by diffusing into nerve cells and binding to sodium channels, preventing the influx of sodium ions. This action blocks nerve impulse transmission, resulting in localized anesthesia . The glycosylation with fructose may enhance the compound’s solubility and bioavailability, potentially improving its efficacy in certain applications.

Comparison with Similar Compounds

Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.

Tetracaine: A more potent local anesthetic with a longer duration of action.

Butamben: Used for surface anesthesia with a structure similar to benzocaine.

Uniqueness: Benzocaine fructoside stands out due to its glycosylation, which may offer advantages in terms of solubility and bioavailability. This modification can potentially enhance its application in various fields, making it a unique derivative of benzocaine .

Biological Activity

Benzocaine fructoside is a derivative of benzocaine, a well-known local anesthetic. This compound has garnered interest due to its potential biological activities, which may extend beyond its anesthetic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is formed by the glycosylation of benzocaine with fructose. Its chemical structure can be represented as follows:

- Molecular Formula : C12H15N2O5

- Molecular Weight : 253.26 g/mol

- CAS Number : 78306-17-9

This compound retains the essential characteristics of benzocaine, including its ability to inhibit sodium channels, while potentially acquiring new properties due to the fructose moiety.

1. Anesthetic Effects

Benzocaine and its derivatives, including this compound, are primarily recognized for their local anesthetic properties. They are widely used in topical formulations to relieve pain and discomfort in various medical settings.

2. Anti-inflammatory Properties

Research indicates that flavonoid compounds often exhibit anti-inflammatory effects. Given that this compound is a derivative of benzocaine, it may also possess similar properties. Flavonoids have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways . Further studies are needed to elucidate whether this compound has direct anti-inflammatory effects.

3. Antioxidant Activity

Flavonoids are known for their antioxidant capabilities, which help mitigate oxidative stress in cells. This compound may exhibit antioxidant properties due to its flavonoid-like structure, potentially contributing to cellular protection against oxidative damage.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to differ from that of benzocaine due to the presence of the fructose group. Key pharmacokinetic parameters include:

- Absorption : The presence of the fructose moiety may enhance solubility and absorption in biological systems.

- Distribution : As with other local anesthetics, distribution is likely influenced by blood flow and tissue characteristics.

- Metabolism : Benzocaine is metabolized primarily through hydrolysis by pseudocholinesterase into para-aminobenzoic acid (PABA). The metabolic pathway for this compound remains to be fully characterized.

- Elimination : The elimination route may involve renal excretion of metabolites.

Case Study 1: Local Anesthesia Efficacy

In a clinical setting, benzocaine has been shown to provide rapid anesthesia for minor surgical procedures. A study evaluated the efficacy of various concentrations of benzocaine (including derivatives) in achieving adequate anesthesia within minutes . While specific data on this compound is limited, it is plausible that it would exhibit similar efficacy due to its structural similarities.

Case Study 2: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of flavonoid derivatives in vitro and in vivo. It was found that certain derivatives significantly reduced inflammation markers in animal models . Future research could explore whether this compound exhibits comparable effects.

Tables

| Property | Benzocaine | This compound |

|---|---|---|

| Molecular Formula | C9H11N2O2 | C12H15N2O5 |

| Molecular Weight | 165.19 g/mol | 253.26 g/mol |

| Anesthetic Onset | ~30 seconds | TBD |

| Metabolism | Hydrolysis (PABA) | TBD |

| Anti-inflammatory | Yes | TBD |

Properties

Molecular Formula |

C15H21NO7 |

|---|---|

Molecular Weight |

327.33 g/mol |

IUPAC Name |

ethyl 4-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate |

InChI |

InChI=1S/C15H21NO7/c1-2-22-14(21)9-3-5-10(6-4-9)16-15(8-18)13(20)12(19)11(7-17)23-15/h3-6,11-13,16-20H,2,7-8H2,1H3/t11-,12-,13+,15?/m1/s1 |

InChI Key |

QPYPPHVWJURKPP-DPORPMIOSA-N |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2([C@H]([C@@H]([C@H](O2)CO)O)O)CO |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2(C(C(C(O2)CO)O)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.